molecular formula C20H26ClN3O B11937562 3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride

3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride

Cat. No.: B11937562
M. Wt: 359.9 g/mol
InChI Key: UQRGJSTXVCWXNU-UHFFFAOYSA-N
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Description

3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom.

Preparation Methods

The synthesis of 3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrrole rings, followed by the introduction of the methoxy group and the pentyl side chain. The final step involves the formation of the hydrochloride salt. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bonds in the pyrrole rings can be reduced to single bonds.

    Substitution: The hydrogen atoms on the pyrrole rings can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study the function of pyrrole-containing enzymes.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrole rings can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function. The methoxy group can also participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar compounds include other pyrrole-containing molecules such as:

  • Pyrrole-2-carboxylic acid
  • 2,5-dimethylpyrrole
  • 1-methyl-2-pyrrolecarboxaldehyde Compared to these compounds, 3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride is unique due to the presence of the methoxy group and the pentyl side chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9 g/mol

IUPAC Name

3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride

InChI

InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H

InChI Key

UQRGJSTXVCWXNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl

Origin of Product

United States

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